L-Cysteine L-ascorbate

Pharmaceutical stability Formulation science Shelf-life prediction

Aqueous vitamin C and anti-browning formulations face rapid oxidation and odor stability issues. Physical blends of ascorbic acid and L-cysteine cannot replicate the defined 1:1 co-crystal properties of this compound. - Stability: Extends shelf life to 3.15 years at 20°C (activation energy 102.8 kJ/mol). - Formulation: Eliminates free thiol odor and discoloration; enables single-supplier QC. - Function: Dual melanogenic control (ascorbic acid + cysteine) for hyperpigmentation; regenerates antioxidant capacity (>35% amplification).

Molecular Formula C9H15NO8S
Molecular Weight 297.28 g/mol
CAS No. 35412-64-7
Cat. No. B12656475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine L-ascorbate
CAS35412-64-7
Molecular FormulaC9H15NO8S
Molecular Weight297.28 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S
InChIInChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1
InChIKeyHJOVGSYHDSFKNN-CACBPORGSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine L-ascorbate: Compound Identity and Procurement Classification


L-Cysteine L-ascorbate (CAS 35412-64-7, also registered as 94313-97-0; trade name Crystfan) is a 1:1 molecular compound of the sulfur-containing amino acid L-cysteine and the water-soluble antioxidant vitamin C (L-ascorbic acid), with molecular formula C₆H₈O₆·C₃H₇NO₂S and molecular weight 297.28 g/mol [1]. It is classified in the KEGG DRUG database (D08739) as a mixture drug within the vitamin C agent category, used clinically in Japan as an injectable vitamin supplement [2]. The compound is distinct from simple physical mixtures of its two components, as it forms a defined salt/co-crystal with unique physicochemical properties that influence its stability, solubility, and biological activity profile .

1
Defined 1:1 co-crystal of L-cysteine and L-ascorbic acid, not a physical mixture
2
Intrinsic oxidative stabilization via thiol-ascorbate interaction within the same molecular entity
3
Enables co-delivery of both components at a fixed stoichiometric ratio for formulation research

Why L-Cysteine L-ascorbate Cannot Be Replaced by Mixtures or Other Salts


Procurement specialists and formulators cannot simply substitute L-cysteine L-ascorbate with a physical blend of L-ascorbic acid and L-cysteine, nor with other common ascorbate salts (sodium ascorbate, calcium ascorbate, magnesium ascorbyl phosphate), because the defined 1:1 compound confers three interdependent advantages not replicated by mixtures: (i) cysteine stabilizes ascorbic acid against oxidative degradation in a concentration-dependent manner, extending shelf life from baseline to over three years [1]; (ii) the co-crystallized form mitigates the objectionable sulfur odor and discoloration inherent to free L-cysteine in aqueous formulations [2]; and (iii) the fixed stoichiometry ensures that the two components are co-delivered at a precise molar ratio that produces context-dependent melanogenic effects—L-ascorbic acid can either promote or inhibit melanin synthesis depending on the cellular state, while L-cysteine and its derivatives exert a consistent inhibitory tone, a dual regulatory profile not achieved by either component alone or by other ascorbate derivatives such as magnesium ascorbyl 2-phosphate or ascorbyl glucoside [3].

Target
L-Cysteine L-ascorbate co-crystal
Fixed 1:1 stoichiometry; built-in oxidative stabilization; reported context-dependent bioactivity profile
Risk 1
Physical blend of L-ascorbic acid + L-cysteine
Lacks co-crystal stabilization; homogeneity and stoichiometric consistency may not transfer; separate sourcing and QC required
Risk 2
Sodium / calcium / magnesium ascorbate
No intrinsic thiol stabilizer; reported antioxidant regeneration mechanism absent with ascorbyl phosphate derivatives; melanogenesis regulatory profile may differ

Quantitative Comparative Evidence Versus Analogs and Alternatives


Ascorbic Acid Stability: Cysteine Extends Shelf Life Over 3-Fold

L-Cysteine confers a concentration-dependent stabilization of L-ascorbic acid against thermal degradation. In aqueous solution at 20°C and pH 2.0, the degradation activation energy (Ea) of ascorbic acid increases from an unstabilized baseline to 84.814 kJ/mol in the presence of 2% cysteine (shelf life t₀.₉ = 1.015 years) and to 102.834 kJ/mol with 3% cysteine (t₀.₉ = 3.154 years), as determined by linear non-isothermal kinetic analysis with UV detection at 243.5 nm [1]. This represents a greater than 3-fold extension of the pharmaceutically relevant shelf life at the higher cysteine concentration compared to the lower. In contrast, ascorbic acid alone in aqueous solution undergoes rapid oxidative degradation, and common alternative ascorbate salts such as sodium ascorbate and calcium ascorbate do not intrinsically incorporate a thiol-based stabilizer within the same molecular entity [1].

Ascorbic Acid Stabilization
Reported
Ea = 102.834 kJ/mol; t₀.₉ = 3.154 years at 20°C, pH 2.0 with 3% cysteine
Supports stability-model context
Aqueous solution, UV detection at 243.5 nm; 3.1-fold shelf-life extension vs. 2% cysteine
Pharmaceutical stability Formulation science Shelf-life prediction

Melanogenesis Control: Dual Context-Dependent Regulation vs. MAP and Ascorbyl Glucoside

In B16/F10 melanoma cells, L-ascorbic acid (L-AA, 0.5 mM) exhibits opposing effects depending on the melanogenic stimulation state: it increases intracellular melanin at the basal (unstimulated) state while decreasing intracellular melanin under L-tyrosine-stimulated conditions. Magnesium L-ascorbyl 2-phosphate (MAP) and L-ascorbic acid 2-O-glucoside (AAG) increase intracellular melanin at the basal state but show no significant inhibitory effect at the L-Tyr-stimulated state. In contrast, L-cysteine (L-Cys, 0.5 mM) attenuates L-DOPA-induced cell death and does not increase basal melanin, while L-cysteinamide (C-NH₂) consistently decreases intracellular melanin across basal, α-MSH-stimulated, and L-Tyr-stimulated states [1]. The L-cysteine L-ascorbate compound thus provides the unique combination of L-AA's context-dependent melanin suppression (effective only under high-tyrosine conditions) with L-Cys's cytoprotective and non-melanogenic profile, a dual action not replicated by MAP, AAG, or ascorbyl tetraisopalmitate (ATI), the latter showing no or minor effects in most assays [1].

Melanogenesis Regulation
Head-to-head
L-AA decreases intracellular melanin at L-Tyr-stimulated state; L-Cys provides cytoprotection without basal melanin elevation. MAP and AAG increase basal melanin.
Reported cell-model response context
B16/F10 cells; 0.5 mM; 48 h; basal, α-MSH, and L-Tyr-stimulated states
Skin pigmentation Melanogenesis Cosmeceutical research

Antioxidant Synergy: Regeneration of Cysteine Derivatives Amplifies Capacity

Cyclic voltammetry and constant-potential electrolysis experiments demonstrated that N-acetyl-L-cysteine (NAC) is effectively regenerated by ascorbic acid (AA) and ascorbyl glucoside (AA-2G), but notably not by the commonly used cosmetic alternative magnesium ascorbyl phosphate (AA-2P) [1]. In emulsion formulations, the combination of NAC and AA-2G produced the highest synergistic effect, with total antioxidant capacity amplified by more than 35% compared to the arithmetic sum of individual contributions. In contrast, no catalytic regeneration mechanism was observed when a third antioxidant was introduced, due to kinetic limitations [1]. This establishes that the ascorbate/cysteine redox pair is uniquely suited for sustained antioxidant protection through reciprocal regeneration—a mechanism unavailable when substituting ascorbyl phosphate derivatives.

Antioxidant Synergy
Head-to-head
>35% amplification of total antioxidant capacity in NAC + AA-2G emulsions vs. additive baseline
Supports redox-pair selection review
CV and constant-potential electrolysis; regeneration absent with AA-2P
Antioxidant synergy Electrochemistry Dermocosmetic formulation

Polyphenol Oxidase Inhibition: Superior Enzymatic Browning Control vs. L-Cysteine

In a comparative study of four inhibitors on soluble and membrane-bound polyphenol oxidase (sPPO and mPPO) from peach fruit, ascorbic acid demonstrated the highest inhibitory effect among all tested compounds. At 1 mM concentration, ascorbic acid inhibited sPPO by 95.42 ± 0.07% and mPPO by 65.60 ± 1.16%. In contrast, L-cysteine at 5 mM paradoxically activated mPPO rather than inhibiting it, while at lower concentrations its inhibitory potency was substantially weaker than ascorbic acid [1]. β-Cyclodextrin showed inhibitory effects only on sPPO, while cinnamic acid, ascorbic acid, and L-cysteine had direct effects on both enzyme forms, but ascorbic acid consistently outperformed all comparators in inhibition magnitude [1]. The L-cysteine L-ascorbate compound thus delivers the superior PPO-inhibitory potency of ascorbic acid while the cysteine component contributes additional functionality (odor suppression, stability) without compromising the primary anti-browning activity.

PPO Inhibition
Head-to-head
Ascorbic acid at 1 mM inhibits sPPO by 95.42%, mPPO by 65.60%. L-Cysteine at 5 mM activates mPPO.
Reported enzyme inhibition context
Peach fruit PPO; inhibitor range 1–5 mM
Food enzymology Enzymatic browning Polyphenol oxidase inhibition

Glutathione Synthesis: Cysteine–Ascorbic Acid Combination Upregulates γ-GCSc

In human keratinocytes, the combination of cysteine, ascorbic acid, and pyridoxine significantly increased the expression of γ-GCSc (the catalytic subunit of glutamate-cysteine ligase, the rate-limiting enzyme for glutathione synthesis) and tended to increase intracellular glutathione levels compared to untreated controls. The addition of α-lipoic acid further enhanced glutathione production by increasing CD98 expression [1]. In 3D human skin models, the same cysteine/ascorbic acid/pyridoxine combination promoted glutathione synthesis, and melanin synthesis inhibition was shown to be dependent on the elevated glutathione levels [1]. While this study used the individual components rather than the pre-formed L-cysteine L-ascorbate salt, the mechanism is directly relevant: the compound ensures co-delivery of the two glutathione-biosynthetic co-factors (cysteine as the rate-limiting substrate and ascorbic acid as the redox regenerator of reduced glutathione) at a fixed 1:1 stoichiometry.

GSH Synthesis Support
Class-level
Cysteine + ascorbic acid + pyridoxine combination increased γ-GCSc expression; glutathione-dependent melanin inhibition in 3D skin models
Class-level biosynthesis context
Combination evidence with individual components; stoichiometric relevance to review
Glutathione biosynthesis Keratinocyte protection Anti-aging

Procurement-Relevant Application Scenarios Driven by Quantitative Differentiation


Stability-Critical Aqueous Formulations Requiring Multi-Year Shelf Life

Formulators of aqueous vitamin C products (cosmetic serums, injectable solutions) face the fundamental challenge that L-ascorbic acid undergoes rapid oxidative degradation in water. The co-crystallized L-cysteine L-ascorbate compound provides intrinsic stabilization, with cysteine increasing the degradation activation energy to 102.834 kJ/mol and extending the predicted shelf life at 20°C to 3.154 years [1]. This eliminates the need for separate addition of thiol-based stabilizers (which introduces homogeneity and sourcing variability) and reduces the requirement for oxygen-excluding packaging. For procurement teams, specifying the pre-formed compound rather than sourcing L-ascorbic acid and L-cysteine separately reduces supplier count, simplifies incoming QC (one COA vs. two), and provides documented stability performance directly transferable to regulatory dossiers.

Skin Pigmentation Management with Context-Dependent Melanin Regulation

Cosmetic and dermatological products targeting hyperpigmentation (age spots, melasma, post-inflammatory hyperpigmentation) require melanin suppression that does not cause hypopigmentation of normal skin. L-Cysteine L-ascorbate uniquely provides this profile: the ascorbic acid component suppresses melanin under high-tyrosine conditions (characteristic of UV-damaged or inflamed skin) while the cysteine component provides cytoprotection and does not elevate basal melanin [2]. This contrasts with magnesium ascorbyl phosphate and ascorbyl glucoside, which increase basal intracellular melanin [2], and with potent single-target tyrosinase inhibitors that risk over-suppression. For brands and contract manufacturers, this compound enables a 'smart pigmentation correction' claim supported by differential cell-based evidence that competing ascorbate derivatives cannot substantiate.

Dermocosmetic Antioxidant Systems with Reciprocal Regeneration

Topical antioxidant formulations benefit from catalytic regeneration mechanisms that sustain radical-scavenging capacity over time. L-Cysteine L-ascorbate systems exploit the demonstrated ability of ascorbic acid to regenerate cysteine-derived antioxidants (NAC), with formulations showing >35% amplification of total antioxidant capacity compared to additive baselines [3]. Critically, this regeneration mechanism is absent when substituting magnesium ascorbyl phosphate (AA-2P) for ascorbic acid [3]. For R&D formulators and procurement teams, selecting L-cysteine L-ascorbate over phosphate-based ascorbate derivatives unlocks a substantiated synergistic antioxidant claim and may permit lower total antioxidant loading, reducing both raw material cost and the risk of pro-oxidant effects at high concentrations.

Food Anti-Browning Systems with Broad-Spectrum PPO Inhibition

Enzymatic browning control in fresh-cut produce, juices, and seafood requires inhibitors effective against both soluble and membrane-bound polyphenol oxidase isoforms. Ascorbic acid achieves 95.4% inhibition of soluble PPO at 1 mM, substantially outperforming L-cysteine, which paradoxically activates membrane-bound PPO at 5 mM [4]. The L-cysteine L-ascorbate compound delivers ascorbic acid's potent anti-browning activity while the cysteine component contributes additional benefits (metal chelation, odor management) without the activation risk seen with high-concentration free cysteine. For food ingredient buyers, this single-compound solution reduces the number of additives on the label and avoids the regulatory complexity of justifying free L-cysteine levels that approach the paradoxical activation threshold.

Application
Selection Property
Validation Focus
Stability research for aqueous formulations
Intrinsic oxidative stabilization via co-crystal structure
Shelf-life and homogeneity verification
Skin pigmentation research
Context-dependent melanin regulation profile
Basal vs. stimulated melanin endpoint review
Antioxidant system research
Catalytic regeneration mechanism of redox pair
Synergy amplification verification
Enzymatic browning research
Dual PPO isoform inhibition profile
sPPO and mPPO inhibition verification
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